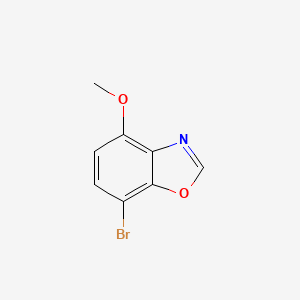

7-Bromo-4-methoxybenzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

7-bromo-4-methoxy-1,3-benzoxazole |

InChI |

InChI=1S/C8H6BrNO2/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3 |

InChI Key |

BZYINORWCAPKQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)OC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

7-Bromo-4-methoxybenzoxazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methoxybenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 7-Bromo-4-methoxybenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document outlines a plausible and scientifically sound synthetic route, complete with detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway. The causality behind experimental choices is explained to provide a deeper understanding for researchers in the field.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and development, exhibiting diverse biological activities.[1][2][3] The 7-Bromo-4-methoxybenzoxazole scaffold, in particular, holds potential for further functionalization and exploration of its pharmacological properties. This guide details a rational and efficient synthetic approach to this target molecule, designed for practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-4-methoxybenzoxazole can be strategically approached through a four-step sequence, beginning with a commercially available substituted phenol. The proposed pathway involves:

-

Nitration of a suitable methoxyphenol precursor.

-

Bromination of the resulting nitrophenol.

-

Reduction of the nitro group to an amine to form the key o-aminophenol intermediate.

-

Cyclization to yield the final benzoxazole ring system.

This pathway is designed to control the regioselectivity of the substitutions and to utilize well-established and reliable chemical transformations.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for analogous substrates and provide a practical guide for the synthesis of 7-Bromo-4-methoxybenzoxazole.

Step 1: Synthesis of 3-Methoxy-2-nitrophenol

The initial step involves the regioselective nitration of 3-methoxyphenol. The strong activating and ortho-directing effect of the methoxy group, coupled with the meta-directing effect of the hydroxyl group, favors nitration at the C2 position.[4]

-

Reaction: 3-Methoxyphenol to 3-Methoxy-2-nitrophenol

-

Reagents and Solvents: 3-Methoxyphenol, Cerium (IV) Ammonium Nitrate (CAN), Sodium Bicarbonate, Acetonitrile, Water.

-

Procedure:

-

Dissolve 3-methoxyphenol in acetonitrile.

-

Add a solution of Cerium (IV) Ammonium Nitrate and sodium bicarbonate in water dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-methoxy-2-nitrophenol.[4]

-

Step 2: Synthesis of 5-Bromo-3-methoxy-2-nitrophenol

The subsequent step is the bromination of 3-methoxy-2-nitrophenol. The hydroxyl and methoxy groups are activating and will direct the incoming electrophile, while the nitro group is deactivating. The position para to the hydroxyl group is the most likely site for bromination.

-

Reaction: 3-Methoxy-2-nitrophenol to 5-Bromo-3-methoxy-2-nitrophenol

-

Reagents and Solvents: 3-Methoxy-2-nitrophenol, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 3-methoxy-2-nitrophenol in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

-

Step 3: Synthesis of 2-Amino-3-bromo-6-methoxyphenol

The reduction of the nitro group to an amine is a critical step to generate the o-aminophenol precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

-

Reaction: 5-Bromo-3-methoxy-2-nitrophenol to 2-Amino-3-bromo-6-methoxyphenol

-

Reagents and Solvents: 5-Bromo-3-methoxy-2-nitrophenol, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol.

-

Procedure:

-

Dissolve 5-bromo-3-methoxy-2-nitrophenol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-bromo-6-methoxyphenol. This intermediate may be used in the next step without further purification if of sufficient purity.

-

Step 4: Synthesis of 7-Bromo-4-methoxybenzoxazole

The final step is the cyclization of the o-aminophenol with a one-carbon electrophile to form the benzoxazole ring.[1] The use of triethyl orthoformate is a common and effective method for this transformation.[6]

-

Reaction: 2-Amino-3-bromo-6-methoxyphenol to 7-Bromo-4-methoxybenzoxazole

-

Reagents and Solvents: 2-Amino-3-bromo-6-methoxyphenol, Triethyl orthoformate, Hydrochloric acid (catalytic).

-

Procedure:

-

To a solution of 2-amino-3-bromo-6-methoxyphenol in triethyl orthoformate, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by recrystallization or column chromatography to afford 7-Bromo-4-methoxybenzoxazole.

-

Quantitative Data Summary

| Step | Starting Material | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 3-Methoxyphenol | 3-Methoxy-2-nitrophenol | 124.14 | 169.12 |

| 2 | 3-Methoxy-2-nitrophenol | 5-Bromo-3-methoxy-2-nitrophenol | 169.12 | 248.02 |

| 3 | 5-Bromo-3-methoxy-2-nitrophenol | 2-Amino-3-bromo-6-methoxyphenol | 248.02 | 218.05 |

| 4 | 2-Amino-3-bromo-6-methoxyphenol | 7-Bromo-4-methoxybenzoxazole | 218.05 | 228.04 |

Note: Theoretical yields are calculated based on a 1:1 molar ratio from the starting material of each step.

Visualizations

Synthesis Workflow Diagram

Caption: Proposed synthesis pathway for 7-Bromo-4-methoxybenzoxazole.

References

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19334–19345. [Link]

-

Smith, K., et al. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2003(15), 124-133. [Link]

-

Shaabani, A., et al. (2006). A regioselective and highly efficient method for bromination of aromatic compounds. ResearchGate. [Link]

- Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Rogo, M. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.

- Google Patents. (n.d.). Reduction of organic nitro compounds to amines.

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657–24683. [Link]

-

Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5389. [Link]

-

Manjula, K., et al. (1993). (2S)-2-Amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). Journal of the Chemical Society, Perkin Transactions 1, (13), 1549-1552. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Selective nitration of phenol derivatives.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

Elterman, M. H. (2023). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

-

MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

-

PubMed. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

ARKAT USA. (n.d.). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. ARKAT USA. [Link]

-

Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

Technical Profile: 7-Bromo-4-methoxybenzoxazole

CAS Registry Number: 208262-08-2 Technical Classification: Heterocyclic Building Block / Pharmacophore Scaffold[1]

Executive Technical Summary

7-Bromo-4-methoxybenzoxazole (CAS 208262-08-2) is a specialized disubstituted benzoxazole intermediate used primarily in the synthesis of bioactive small molecules, specifically Phosphodiesterase 4 (PDE4) inhibitors for ischemic stroke treatment and fluorescent lipid sensors .

Unlike mono-substituted benzoxazoles, the 4,7-disubstitution pattern offers unique electronic and steric properties. The C4-methoxy group provides electron density near the nitrogen bridgehead, influencing the basicity of the oxazole ring, while the C7-bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold into complex drug candidates.

Identity Matrix

| Parameter | Technical Specification |

| CAS Number | 208262-08-2 |

| IUPAC Name | 7-Bromo-4-methoxy-1,3-benzoxazole |

| Molecular Formula | C₈H₆BrNO₂ |

| Molecular Weight | 228.04 g/mol |

| SMILES | COc1c2ncoc2c(Br)cc1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Synthesis & Production Methodology

The synthesis of 7-Bromo-4-methoxybenzoxazole requires strict regiochemical control to ensure the substituents are placed at the C4 and C7 positions. The most robust industrial route involves the cyclization of 2-amino-6-bromo-3-methoxyphenol .

Retrosynthetic Logic

The benzoxazole core is constructed via the condensation of an ortho-aminophenol with a C1 synthon (formic acid or orthoformate). The challenge lies in synthesizing the precursor: 2-amino-6-bromo-3-methoxyphenol .

-

Regiocontrol: The bromine must be para to the methoxy group in the final scaffold (positions 4 and 7 are para-like across the ring system).

-

Electronic Strategy: The methoxy group directs electrophilic aromatic substitution (bromination) to the ortho and para positions.

Step-by-Step Protocol

Step 1: Precursor Preparation (2-Amino-6-bromo-3-methoxyphenol)

-

Starting Material: 3-Methoxyphenol.

-

Nitration: Nitration using dilute HNO₃/AcOH yields 2-nitro-3-methoxyphenol (directing effect of OH and OMe).

-

Bromination: Bromination of the nitro-phenol using NBS (N-bromosuccinimide) in DMF. The nitro group deactivates the ring, but the strong activating effects of OH and OMe direct the bromine to the C6 position (ortho to OH, para to OMe).

-

Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group yields 2-amino-6-bromo-3-methoxyphenol .

Step 2: Cyclization to Benzoxazole

-

Reagents: Triethyl orthoformate (TEOF) and catalytic p-Toluenesulfonic acid (p-TsOH).

-

Conditions: Reflux in toluene or neat TEOF at 100°C for 4–6 hours.

-

Mechanism: The amine attacks the orthoformate, followed by cyclization by the phenol oxygen and elimination of ethanol.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Visualization

Caption: Regioselective synthesis pathway starting from 3-methoxyphenol to the target benzoxazole scaffold.

Applications in Drug Discovery

The 7-bromo-4-methoxybenzoxazole scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with hydrophobic pockets that require specific hydrogen bond acceptors.

PDE4 Inhibition (Ischemic Stroke)

Research indicates that benzoxazole derivatives are potent inhibitors of Phosphodiesterase 4 (PDE4) .[2]

-

Mechanism: PDE4 hydrolyzes cAMP. Inhibiting PDE4 raises intracellular cAMP levels, which exerts anti-inflammatory and neuroprotective effects during ischemic stroke.

-

Role of the Scaffold:

-

The Benzoxazole N-3 accepts a hydrogen bond from the PDE4 active site (likely Gln369).

-

The C4-Methoxy group provides steric bulk that fits into the "clamp" region of the enzyme, improving selectivity over other PDE isoforms.

-

The C7-position is derivatized (via the bromine handle) to add solubilizing groups or lipophilic tails to cross the Blood-Brain Barrier (BBB).

-

Workflow: Derivatization for SAR Studies

The bromine atom at C7 is the "exit vector" for Structure-Activity Relationship (SAR) expansion.

Caption: Divergent synthesis workflow utilizing the C7-bromide handle for library generation.

Handling & Safety Protocols

As an organobromide and heterocyclic ether, this compound requires standard chemical hygiene.

-

Hazard Classification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group renders the ring slightly electron-rich, making it potentially susceptible to oxidation over long periods if exposed to air.

-

Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains (aquatic toxicity potential of halogenated aromatics).

References

-

Chemical Identification: 7-bromo-4-methoxyBenzoxazole (CAS 208262-08-2).[1][5][6] Rovathin Foreign Trade Co. Retrieved from

-

Synthesis Precursors: Discovery of Novel Natural Product-Based PDE4 Inhibitors for Ischemic Stroke Treatment. Journal of Medicinal Chemistry (ACS). Detailed synthesis of 2-amino-6-bromo-3-methoxyphenol intermediate.

-

Database Validation: CAS 208262-08-2 Entry. ChemSrc. Retrieved from

-

Benzoxazole Chemistry: Synthesis and biological evaluation of benzoxazole derivatives. ResearchGate. General methodology for aminophenol cyclization.

Sources

- 1. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-1,2-benzisoxazole 97% | CAS: 1260751-81-2 | AChemBlock [achemblock.com]

- 5. 2639458-90-3_CAS号:2639458-90-3_Tert-butyl 4-{[(2-methylphenyl)methyl]amino}benzoate - 化源网 [m.chemsrc.com]

- 6. 782390-61-8_CAS号:782390-61-8_1,3,4,5-Tetrahydro-1-(methoxymethyl)-2-benzoxepin-1-methanamine - 化源网 [chemsrc.com]

Spectroscopic Characterization of 7-Bromo-4-methoxybenzoxazole: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Bromo-4-methoxybenzoxazole, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom and benzoxazole ring.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-4-methoxybenzoxazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | s | 1H | H-2 | The proton on the oxazole ring is expected to be the most downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. |

| ~7.20 | d, J ≈ 8.5 Hz | 1H | H-5 | This proton is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H-6. |

| ~6.95 | d, J ≈ 8.5 Hz | 1H | H-6 | This proton is ortho to the methoxy group and will be shielded. It will appear as a doublet due to coupling with H-5. |

| ~3.90 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-4-methoxybenzoxazole (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 | The carbon in the oxazole ring is highly deshielded due to the adjacent heteroatoms. |

| ~150.8 | C-4 | This carbon is attached to the electron-donating methoxy group, leading to a downfield shift. |

| ~142.0 | C-7a | A quaternary carbon in the fused ring system. |

| ~129.0 | C-6 | Aromatic carbon. |

| ~118.5 | C-5 | Aromatic carbon. |

| ~110.0 | C-3a | A quaternary carbon in the fused ring system. |

| ~105.0 | C-7 | This carbon is attached to the electron-withdrawing bromine atom. |

| ~56.0 | -OCH₃ | The methoxy carbon appears in its characteristic region. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-4-methoxybenzoxazole in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 7-Bromo-4-methoxybenzoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| ~2950-2850 | Medium | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the methoxy group. |

| ~1620-1600 | Strong | C=N stretch | The carbon-nitrogen double bond in the oxazole ring will have a strong absorption in this region. |

| ~1580-1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250-1200 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretch of the methoxy group is typically strong and characteristic. |

| ~1100-1000 | Medium | C-O stretch (cyclic ether) | The C-O-C stretch within the oxazole ring. |

| ~850-800 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations for the substituted benzene ring. |

| ~700-600 | Medium | C-Br stretch | The carbon-bromine bond will have an absorption in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrometry Data for 7-Bromo-4-methoxybenzoxazole

| m/z | Ion | Rationale |

| 227/229 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 212/214 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 184/186 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide, a common fragmentation pathway for aromatic ethers. |

| 103 | [M - Br - CO]⁺ | Loss of a bromine radical and carbon monoxide. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is another option, particularly if the compound is analyzed by LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 7-Bromo-4-methoxybenzoxazole.

Caption: Workflow for the synthesis and spectroscopic characterization of 7-Bromo-4-methoxybenzoxazole.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-4-methoxybenzoxazole. By combining the predictive data from NMR, IR, and MS, researchers can gain a high degree of confidence in the structural confirmation of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. It is imperative that the interpretation of the actual experimental data be performed in a holistic manner, where the information from each technique is used to corroborate the findings of the others, leading to an unambiguous structural assignment.

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

-

The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Vensel Publications. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

Introduction: The Benzoxazole Scaffold and Its Significance

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-4-methoxybenzoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility and stability of the novel heterocyclic compound, 7-Bromo-4-methoxybenzoxazole. Given the limited specific literature on this molecule, this document serves as a predictive guide and a practical manual, grounding its recommendations in the fundamental chemistry of the benzoxazole scaffold and the well-established effects of its substituents.

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may facilitate their interaction with biological macromolecules.[1][4] Their aromatic and planar structure provides a rigid scaffold that can be functionalized to modulate biological activity and physicochemical properties.[1][5] The compound of interest, 7-Bromo-4-methoxybenzoxazole, combines this important core with two key substituents that are expected to significantly influence its behavior in both chemical and biological systems.

Predicted Physicochemical Landscape of 7-Bromo-4-methoxybenzoxazole

A priori assessment of a novel compound's properties is crucial for efficient experimental design. The substitution pattern on the benzoxazole core—a bromine atom at position 7 and a methoxy group at position 4—provides critical clues to its expected solubility and stability.

-

Influence of the Methoxy Group (-OCH₃) : The methoxy group at the 4-position is a strong electron-donating group via resonance. This can increase the electron density of the aromatic system. In terms of solubility, methoxy groups can act as hydrogen bond acceptors, potentially improving aqueous solubility.[6][7] Furthermore, their introduction can alter the electronic properties and enhance solubility in various media.[7]

-

Influence of the Bromo Substituent (-Br) : The bromine atom at the 7-position exerts a dual electronic effect: it is electron-withdrawing inductively but weakly electron-donating through resonance. Overall, halogens are deactivating groups on an aromatic ring.[8] Critically, the bromo substituent significantly increases the molecule's lipophilicity and molecular weight, which generally leads to decreased aqueous solubility. Its presence can, however, modulate lattice energy in the solid state, impacting stability.[9]

Collective Impact on Solubility and Stability: The interplay between the lipophilic-enhancing bromo group and the potentially solubility-enhancing methoxy group suggests that 7-Bromo-4-methoxybenzoxazole will likely exhibit poor solubility in aqueous media but good solubility in common organic solvents like DMSO, ethanol, and acetonitrile.

From a stability perspective, the benzoxazole ring itself is relatively stable due to its aromaticity.[5] However, the ether linkage of the methoxy group presents a potential site for acid-catalyzed hydrolysis. The electron-rich aromatic system may also be susceptible to oxidative and photolytic degradation.

Part 1: A Practical Guide to Solubility Determination

Solubility is a cornerstone of drug development, directly influencing bioavailability and the feasibility of formulation.[10] For a novel compound like 7-Bromo-4-methoxybenzoxazole, a systematic and rigorous determination of both thermodynamic and kinetic solubility is essential.

Core Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Preparation : Add an excess amount of solid 7-Bromo-4-methoxybenzoxazole to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Dispense a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) into each vial.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[12]

-

Phase Separation : After equilibration, remove the vials and allow them to stand to let solids settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This dual separation step is critical to remove all particulate matter without losing the analyte due to non-specific binding to the filter.

-

Quantification : Prepare accurate dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

Analytical Method for Quantification

A robust HPLC method is required to accurately measure the concentration of the dissolved compound.

Starting HPLC-UV Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Detection | UV, scan for λmax (estimated 250-300 nm) |

| Injection Vol. | 10 µL |

Data Presentation: Solubility Profile

The results should be compiled into a clear table to facilitate comparison across different solvent systems.

Table 1: Solubility of 7-Bromo-4-methoxybenzoxazole in Various Solvents

| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| 0.1 M HCl (pH ~1.2) | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| Water | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Ethanol | 25 |

Part 2: A Framework for Stability Assessment

Understanding a molecule's stability is mandated by regulatory agencies and is fundamental to developing a safe and effective drug product.[13][14][15][16] The primary tool for this is the forced degradation study, which deliberately exposes the compound to harsh conditions to identify potential degradation pathways and products.[17][18][19][20]

Core Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to generate a degradation profile that might be seen over a much longer period under normal storage conditions.[18] The goal is to achieve a target degradation of 5-20%.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Stability and Forced Degradation Studies.

Detailed Step-by-Step Protocol:

-

Stock Solution : Prepare a stock solution of 7-Bromo-4-methoxybenzoxazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal : Expose both the solid powder and the stock solution to dry heat (e.g., 80°C).

-

Photostability : Expose the solid and solution to controlled light exposure as per ICH Q1B guidelines.

-

-

Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis : Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the main peak from all degradant peaks.

-

Self-Validating System: A photodiode array (PDA) detector is essential to assess peak purity across the entire peak, ensuring no co-eluting impurities. LC-MS analysis of the stressed samples should be performed to obtain the mass of the degradation products, which is the first step in their structural elucidation.

-

Data Presentation: Forced Degradation Summary

A summary table is crucial for reporting the outcomes of the stress testing.

Table 2: Summary of Forced Degradation Studies for 7-Bromo-4-methoxybenzoxazole

| Stress Condition | Conditions | % Degradation | No. of Degradants | RRT of Major Degradants | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||||

| Base Hydrolysis | 0.1 M NaOH, RT, 24h | ||||

| Oxidative | 3% H₂O₂, RT, 24h | ||||

| Thermal (Solid) | 80°C, 72h | ||||

| Photolytic (Solution) | ICH Q1B specified light exposure |

RRT = Relative Retention Time

Conclusion

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of 7-Bromo-4-methoxybenzoxazole. By integrating predictive chemical knowledge with field-proven, standards-compliant experimental protocols, researchers can systematically build a comprehensive physicochemical profile of this novel molecule. The provided workflows for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a validated pathway to generate the critical data needed for advancing drug development programs. The emphasis on causality and self-validating analytical systems ensures the generation of trustworthy and high-quality scientific data.

References

-

Influence of aromatic hydrogen substitution with methoxy groups on the redox properties of indigo. ACS SciMeetings. Available at: [Link]

-

Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.

-

Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-347. Available at: [Link]

-

Physical properties of the benzoxazole derivatives. ResearchGate. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Predicted possible mechanism for synthesis of substituted benzoxazole. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals. Available at: [Link]

- Rao, B. M., & Kumar, K. S. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

-

Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. (2021). Journal of the American Chemical Society. Available at: [Link]

-

Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. (2025). ResearchGate. Available at: [Link]

-

Synthesis method of benzoxazole derivatives (21‐40). ResearchGate. Available at: [Link]

-

Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

- Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2026). MDPI.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

The role of the methoxy group in approved drugs. (2024). ResearchGate. Available at: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

-

Marzaro, G., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Future Medicinal Chemistry. Available at: [Link]

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).

-

ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Rawat, A., & Singh, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

-

Poole, K. M., & Karpen, M. E. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules. Available at: [Link]

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2022). Physical Chemistry Chemical Physics.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021).

-

NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry – Some Basic Principles and Techniques. (2022). BYJU'S. Available at: [Link]

- Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S.

-

Solubility & Method for determination of solubility. (2014). SlideShare. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Available at: [Link]

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. Available at: [Link]

- Nutrigenomic influence of a curcumin-supplemented high glycemic diet on hippocampal microvasculature in male C57BL/6J mice. (2024). Frontiers in Nutrition.

-

5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of heterocyclic compounds. Part XII. Halogen-substituted 3-arylsydnones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. SciMeetings [scimeetings.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Official web site : ICH [ich.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sgs.com [sgs.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes for 7-Bromo-4-methoxybenzoxazole: A Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing ligands that target a wide range of enzymes and receptors.[1][2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a cornerstone in modern drug discovery programs.

This guide focuses on the utility of 7-Bromo-4-methoxybenzoxazole , a key building block for creating diverse chemical libraries for pharmacological screening. The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[5] The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, and may participate in key hydrogen bonding interactions with biological targets.[6]

This document provides a comprehensive overview of the synthesis, characterization, and application of 7-Bromo-4-methoxybenzoxazole as a foundational element for generating novel molecular entities with therapeutic potential.

Physicochemical and Spectroscopic Properties

While 7-Bromo-4-methoxybenzoxazole is not extensively cataloged, its properties can be predicted based on closely related analogs.

| Property | Predicted Value / Characteristic | Source/Analogy |

| Molecular Formula | C₈H₆BrNO₂ | - |

| Molecular Weight | 228.04 g/mol | - |

| Appearance | Off-white to light yellow solid | Analogy with related benzoxazoles |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMSO | General solubility of similar heterocycles |

| ¹H NMR (Predicted) | Aromatic protons (δ 6.5-7.5 ppm), Methoxy protons (δ ~3.9 ppm), Benzoxazole proton (δ ~8.0 ppm) | Based on analogs like 4-bromoanisole[7] |

| ¹³C NMR (Predicted) | Aromatic/heterocyclic carbons (δ 100-160 ppm), Methoxy carbon (δ ~56 ppm) | Based on published benzoxazole spectra[4] |

| Mass Spectrometry | M+ at ~227 and M+2 at ~229 (characteristic bromine isotope pattern) | Standard MS principles |

Proposed Synthesis of 7-Bromo-4-methoxybenzoxazole

The synthesis of 7-Bromo-4-methoxybenzoxazole can be efficiently achieved via a two-step process starting from commercially available 4-methoxyphenol. The key intermediate is the substituted o-aminophenol, 2-amino-6-bromo-4-methoxyphenol , which is then cyclized to form the benzoxazole ring.

Caption: Proposed synthetic workflow for 7-Bromo-4-methoxybenzoxazole.

Detailed Protocol 1: Synthesis of 2-amino-6-bromo-4-methoxyphenol

This protocol outlines the formation of the crucial o-aminophenol intermediate. The starting material for this precursor, 2-amino-6-bromo-4-methoxyphenol, is also commercially available, which can be a convenient entry point for the final cyclization step.[8]

Part A: Nitration of 4-methoxyphenol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-methoxyphenol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water. The yellow precipitate of 2-nitro-4-methoxyphenol is collected by filtration, washed with water until neutral, and dried.

Part B: Reduction of 2-nitro-4-methoxyphenol

-

To a solution of 2-nitro-4-methoxyphenol (1.0 eq) in ethanol, add Palladium on carbon (10% Pd, 5 mol%).

-

Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[9]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol.

Part C: Bromination of 2-amino-4-methoxyphenol

-

Dissolve 2-amino-4-methoxyphenol (1.0 eq) in acetonitrile in a flask protected from light.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-amino-6-bromo-4-methoxyphenol .

Detailed Protocol 2: Synthesis of 7-Bromo-4-methoxybenzoxazole

This protocol describes the cyclization of the o-aminophenol intermediate to form the benzoxazole ring.

-

In a round-bottom flask fitted with a reflux condenser, combine 2-amino-6-bromo-4-methoxyphenol (1.0 eq) and triethyl orthoformate (3.0 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) for 3-5 hours. The progress of the reaction can be monitored by observing the cessation of ethanol byproduct distillation.[10]

-

After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 7-Bromo-4-methoxybenzoxazole as a solid.

Self-Validation and Characterization: The structure of the final product must be rigorously confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.[11]

-

Mass Spectrometry: To verify the molecular weight and observe the characteristic isotopic pattern of bromine.

-

FT-IR Spectroscopy: To identify key functional groups.

-

Melting Point: To assess the purity of the crystalline solid.

Application in Drug Discovery: Library Generation via Cross-Coupling

The bromine atom at the 7-position is the key to unlocking the synthetic potential of this building block. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.[12]

Caption: Key cross-coupling reactions for library diversification.

Detailed Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties, which are common features in many bioactive molecules.

Rationale: The Suzuki-Miyaura coupling is highly robust, tolerates a wide range of functional groups, and utilizes commercially available and relatively stable boronic acids.[13]

Materials:

-

7-Bromo-4-methoxybenzoxazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a reaction vial, add 7-Bromo-4-methoxybenzoxazole, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography to obtain the 7-aryl-4-methoxybenzoxazole product.[14]

Detailed Protocol 4: Buchwald-Hartwig Amination

This reaction introduces a nitrogen-based substituent, a critical step in synthesizing compounds targeting GPCRs, ion channels, and kinases.

Rationale: This method allows for the formation of C-N bonds with a broad range of primary and secondary amines, providing access to a chemical space that is difficult to reach via classical methods.[15] The choice of ligand is critical for reaction efficiency.[16]

Materials:

-

7-Bromo-4-methoxybenzoxazole (1.0 eq)

-

Amine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction tube.

-

Add 7-Bromo-4-methoxybenzoxazole and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired 7-amino-substituted benzoxazole.[17]

Detailed Protocol 5: Sonogashira Coupling

This protocol is used to introduce alkyne functionalities, which can serve as rigid linkers or be further elaborated into other functional groups.

Rationale: The Sonogashira coupling provides a direct route to aryl-alkynes. The reaction is typically high-yielding and proceeds under relatively mild conditions. The use of a copper(I) co-catalyst is standard.[18][19]

Materials:

-

7-Bromo-4-methoxybenzoxazole (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent with THF)

Procedure:

-

To a Schlenk flask, add 7-Bromo-4-methoxybenzoxazole, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (THF, if used) and the amine base, followed by the terminal alkyne.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 7-alkynyl-4-methoxybenzoxazole.[20]

Pharmacological Screening Strategy

Once a library of derivatives is synthesized from 7-Bromo-4-methoxybenzoxazole, a systematic screening cascade can be implemented.

Sources

- 1. Benzoxazole synthesis [organic-chemistry.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-bromo-4-methoxyphenol | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromo-4-methoxybenzoxazole

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic structure deeply embedded in the landscape of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in key biological interactions have led to its incorporation into a multitude of high-value compounds, including anticancer agents, antivirals, and fluorescent probes. The functionalization of the benzoxazole core is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials. 7-Bromo-4-methoxybenzoxazole serves as a versatile and strategically important building block in this context. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 7-Bromo-4-methoxybenzoxazole, offering researchers a comprehensive resource for the synthesis of novel 7-substituted-4-methoxybenzoxazole derivatives.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, making it an ideal choice for the arylation, vinylation, or alkylation of 7-Bromo-4-methoxybenzoxazole.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[2]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methoxybenzoxazole with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides and heterocyclic halides.[3][4][5]

Materials:

-

7-Bromo-4-methoxybenzoxazole

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(OAc)2 (0.02 mmol) and PPh3 (0.08 mmol).

-

Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 90 | 12-24 | 75-95 |

| Pd(dppf)Cl2 | - | Cs2CO3 | Dioxane/H2O | 100 | 12 | 80-98 |

| Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 16 | 70-90 |

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[6] This palladium-catalyzed cross-coupling reaction is indispensable for the introduction of primary and secondary amines at the 7-position of 7-Bromo-4-methoxybenzoxazole, a key transformation in the synthesis of many biologically active compounds.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[7][8] The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[7][8] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often promoting efficient reductive elimination.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methoxybenzoxazole with a Secondary Amine

This protocol is based on well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[6][9]

Materials:

-

7-Bromo-4-methoxybenzoxazole

-

Secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, add Pd2(dba)3 (0.015 mmol) and XPhos (0.036 mmol) to a Schlenk tube.

-

Add toluene (2 mL) and stir for 10 minutes at room temperature.

-

To a separate Schlenk tube, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the pre-stirred catalyst solution to the substrate mixture via syringe.

-

Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Data Summary Table:

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |

| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 16-24 | 75-90 |

| Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 100 | 12 | 85-98 |

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction, co-catalyzed by palladium and copper, is invaluable for the introduction of alkynyl moieties onto the 7-position of 7-Bromo-4-methoxybenzoxazole, opening up avenues for further derivatization via click chemistry or other alkyne-based transformations.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[12] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination. The crucial transmetalation step, however, is facilitated by a copper co-catalyst. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[12]

Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-methoxybenzoxazole with a Terminal Alkyne

This protocol is adapted from standard Sonogashira coupling procedures.[13][14]

Materials:

-

7-Bromo-4-methoxybenzoxazole

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).

-

Seal the flask and purge with nitrogen or argon.

-

Add THF (10 mL) and triethylamine (5 mL) via syringe.

-

Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary Table:

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh3)2Cl2 | CuI | Et3N | THF | RT-60 | 12-24 | 70-90 |

| Pd(OAc)2/PPh3 | CuI | Diisopropylamine | DMF | RT | 12 | 75-95 |

| Pd(PPh3)4 | CuI | Piperidine | Toluene | 80 | 8 | 65-85 |

IV. Conclusion and Future Directions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions represent powerful and reliable methods for the functionalization of 7-Bromo-4-methoxybenzoxazole. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of 7-substituted-4-methoxybenzoxazole derivatives. The versatility of these cross-coupling reactions, coupled with the strategic importance of the benzoxazole scaffold, ensures that these methods will continue to be instrumental in the discovery and development of new pharmaceuticals and advanced materials. Further optimization of reaction conditions, including the exploration of novel catalyst systems and greener solvents, will undoubtedly expand the scope and applicability of these transformations.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

- Biscoe, M. R., & Buchwald, S. L. (2009). The Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 131(47), 17233–17235.

- El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 53(15), 1935-1938.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Xiao, J., & Wang, C. (2011). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Organic Letters, 13(23), 6164–6167.

- Sigmond, M. J., et al. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 132(40), 14161–14163.

- Al-Tel, T. H. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 21(6), 746.

- Google Patents. (2016). US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.

- Pinter, T. B., & Miller, S. J. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 12(10), 2633–2638.

- Google Patents. (1998). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. Retrieved from [Link]

- Google Patents. (2009). US7563932B2 - Microreactor technology to buchwald-hartwig amination.

-

Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

-

ResearchGate. (2023). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

-

Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. youtube.com [youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 7-Bromo-4-methoxybenzoxazole in Advanced Materials Synthesis

Executive Summary & Chemical Profile[1]

7-Bromo-4-methoxybenzoxazole (CAS: N/A for specific isomer in common bulk registries; analogous to 7-bromo-4-methyl variants) represents a high-value bifunctional scaffold for the synthesis of optoelectronic materials. Its utility lies in the orthogonal reactivity of its structure:

-

Electronic Modulation (Position 4): The methoxy (-OMe) group acts as a strong

-donor, raising the HOMO level of the benzoxazole core, which is typically electron-deficient. This facilitates "Push-Pull" internal charge transfer (ICT) when coupled with acceptors. -

Synthetic Handle (Position 7): The bromine atom serves as a regiospecific site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), enabling the construction of extended

-conjugated systems without interfering with the oxazole ring stability.

Target Applications:

-

OLED Emitters: Synthesis of blue-to-green dopants requiring high quantum yields.[1]

-

Fluorescent Sensors: Ratiometric probes where the methoxy group aids in solubility and spectral tuning.

-

Conjugated Polymers: Monomer precursor for poly(benzoxazole) derivatives used in organic field-effect transistors (OFETs).

Chemical Specifications Table

| Parameter | Specification |

| IUPAC Name | 7-bromo-4-methoxy-1,3-benzoxazole |

| Molecular Formula | C₈H₆BrNO₂ |

| Molecular Weight | 228.04 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, 1,4-Dioxane; Insoluble in Water |

| Key Functionality | Electrophile for Pd-catalyzed coupling; Fluorescent core |

Strategic Utility in Material Design

The incorporation of 7-Bromo-4-methoxybenzoxazole allows for the precise engineering of bandgaps in organic semiconductors. Unlike unsubstituted benzoxazoles, the 4-methoxy derivative offers:

-

Bathochromic Shift: The electron-donating effect shifts emission from UV/deep-blue to the visible blue-green region.

-

Solubility Enhancement: The methoxy group disrupts planar

-

Logic Flow: From Precursor to Functional Material

Figure 1: Strategic workflow transforming the 7-bromo precursor into functional electronic materials via vinylation and subsequent polymerization or extension.

Detailed Protocol: Suzuki-Miyaura Vinylation

This protocol details the conversion of 7-Bromo-4-methoxybenzoxazole to 4-methoxy-7-vinylbenzo[d]oxazole .[2][3] This vinyl derivative is a "universal connector" for creating polymers or extending conjugation lengths in dyes.

Rationale: Direct vinylation is preferred over other couplings because the resulting vinyl group allows for subsequent Heck reactions or polymerization, maximizing the utility of the scaffold [1].

Reagents & Equipment

-

Substrate: 7-Bromo-4-methoxybenzoxazole (1.0 equiv)

-

Coupling Partner: Pinacol vinylboronate (1.2 equiv) [1]

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Ligand: CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl) (10 mol%)

-

Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology

-

Preparation of Catalyst System:

-

In a glovebox or under dual-manifold Schlenk lines, charge a flame-dried reaction vial with Pd(OAc)₂ and CyJohnPhos.

-

Dissolve in a minimal amount of degassed 1,4-dioxane and stir at room temperature for 15 minutes to generate the active catalytic species.

-

-

Reaction Assembly:

-

Add 7-Bromo-4-methoxybenzoxazole (1.0 mmol) and Pinacol vinylboronate (1.2 mmol) to the reaction vessel.

-

Add finely ground, anhydrous K₃PO₄ (3.0 mmol).

-

Add the remaining 1,4-dioxane to reach a concentration of 0.1 M relative to the substrate.

-

-

Execution:

-